Epithalon TFA is classified as a synthetic peptide. It is derived from the naturally occurring peptide Epitalon (also known as Epithalamin), which has been studied for its effects on longevity and cellular health. The compound is synthesized using solid-phase peptide synthesis techniques and is typically available for research purposes only, primarily in laboratory settings .
The synthesis of Epithalon TFA is primarily conducted through solid-phase peptide synthesis (SPPS). This method involves several key steps:
The synthesis process may involve trifluoroacetic acid as a reagent for deprotection and cleavage, which plays a significant role in facilitating the removal of protecting groups during SPPS .
Epithalon TFA can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction .
The mechanism by which Epithalon TFA exerts its effects primarily involves the activation of telomerase. By enhancing telomerase activity, Epithalon TFA helps maintain telomere length during cell division. This action may counteract cellular aging processes and promote longevity by preventing telomere shortening associated with aging . Research indicates that this mechanism not only extends lifespan but also inhibits tumor development in animal models .
Epithalon TFA exhibits several notable physical and chemical properties:
The compound's stability under various conditions has implications for its effectiveness in research applications .
Epithalon TFA has been primarily studied for its potential applications in:
Currently, most research on Epithalon TFA has been conducted in animal models; thus, further studies are needed to fully understand its efficacy and safety in humans .
Epithalamin, a polypeptide extract derived from bovine pineal glands, was first isolated and characterized in 1973 by Vladimir Khavinson and Vladimir Anisimov. This complex extract demonstrated geroprotective and neuroendocrine effects in preclinical studies, including lifespan extension and tumor suppression in rodent models [1] [4]. By the 1990s, amino acid analysis revealed Epithalamin contained four predominant amino acids: alanine (Ala), glutamic acid (Glu), aspartic acid (Asp), and glycine (Gly). This discovery prompted the rational design of a synthetic tetrapeptide analogue, initially termed "Epitalon" (also known as Epithalon or Epithalone), with the sequence Ala-Glu-Asp-Gly (AEDG) [1] [5]. The transition from heterogeneous glandular extract to defined molecular entity aimed to enhance reproducibility, eliminate batch variability, and enable precise mechanistic studies [4] [10].
Table 1: Key Milestones in Epitalon Development
Year | Development | Researchers |
---|---|---|
1973 | Isolation of Epithalamin from bovine pineal glands | Khavinson & Anisimov |
1980s | Characterization of amino acid composition of Epithalamin | Khavinson et al. |
1990s | Synthesis of AEDG tetrapeptide (Epitalon) | Khavinson et al. |
2003 | First report of telomerase activation by Epitalon | Khavinson et al. |
2017 | Confirmation of endogenous AEDG in human pineal extract | Independent validation |
The primary structure of Epitalon—Ala-Glu-Asp-Gly—features α-peptide bonds connecting standard L-amino acids. Early synthesis utilized conventional solution-phase peptide synthesis with benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups [1]. The tetrapeptide’s molecular weight is 390.34 g/mol in its free base form (C₁₄H₂₂N₄O₉), with the trifluoroacetate (TFA) salt form increasing to 504.37 g/mol (C₁₆H₂₃F₃N₄O₁₁) due to the addition of the TFA counterion [2] [7]. A notable structural variant emerged when a 2003 study synthesized Epitalon with γ-carboxyl-linked Glu and Asp residues ("Ala—γ Glu—γ Asp—Gly"), though this configuration remains pharmacologically distinct from the canonical α-linked peptide [1]. Purification challenges centered on removing TFA residuals from final preparations, as residual TFA can artifactually influence cell-based assays by modulating glycine receptor activity or inducing trifluoroacetylation of biomolecules [7].
Table 2: Amino Acid Components and Their Roles
Amino Acid | Position | Physiological Role | Contribution to Function |
---|---|---|---|
Alanine (Ala) | N-terminus | Hydrophobic stabilizer | Enhances membrane permeability |
Glutamic Acid (Glu) | Position 2 | Carboxyl group donor | Facilitates metal ion coordination |
Aspartic Acid (Asp) | Position 3 | Acidic residue | Promotes solubility in aqueous media |
Glycine (Gly) | C-terminus | Structural flexibility | Enables conformational adaptability |
Until 2017, Epitalon was considered solely synthetic. Mass spectrometry analysis of human pineal gland extracts that year confirmed endogenous AEDG tetrapeptide presence, validating its status as a physiological signaling molecule [1]. This discovery explained the observed functional overlap between Epithalamin and synthetic Epitalon, though quantitative differences exist: synthetic Epitalon exhibits 2–3-fold higher bioactivity in telomerase induction assays compared to native Epithalamin, likely due to optimized bioavailability [1] [4]. The endogenous peptide’s concentration in pineal tissue is estimated at nanomolar levels, functioning as a paracrine/autocrine modulator rather than a systemic hormone [8].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0